Dual-Target Inhibition Potency: Viral vs. Bacterial Neuraminidase Activity
NSC-65847 is a potent dual inhibitor of viral neuraminidase (NA) and the Streptococcus pneumoniae neuraminidase NanA. In a direct head-to-head comparison, NSC-65847 exhibited Ki-values lower than 1.5 μM for both viral and pneumococcal neuraminidases, while the clinical standard oseltamivir carboxylate showed a stark potency differential: IC50 values of 0.3–3 nM for viral NAs but roughly 1 μM for the bacterial NanA [1].
| Evidence Dimension | Neuraminidase Inhibition (Ki / IC50) |
|---|---|
| Target Compound Data | Ki < 1.5 μM for both viral and pneumococcal neuraminidases. IC50 values: 0.44 μM (IAV WSN/33), 1.40 μM (IAV 8178/09), 1.42 μM (IAV HK/68), 0.32 μM (S. pneumoniae DSM20566) [1]. |
| Comparator Or Baseline | Oseltamivir carboxylate (GS4071): IC50 = 0.3–3 nM for viral NAs; IC50 ~ 1 μM for S. pneumoniae NanA [1]. |
| Quantified Difference | NSC-65847 exhibits a balanced, dual-inhibitory profile with comparable potency (sub-1.5 μM) against both viral and bacterial targets. In contrast, oseltamivir is approximately 1000-fold more potent against viral NAs than against bacterial NanA [1]. |
| Conditions | Fluorescence-based in vitro enzyme inhibition assay using MUNANA substrate. Viral NAs: A/Jena/8178/2009 (H1N1), A/WSN/1933 (H1N1), A/Hong Kong/68 (H3N2). Bacterial NA: S. pneumoniae DSM20566 [1]. |
Why This Matters
This balanced dual-inhibitory profile is essential for researchers investigating influenza co-infections, where inhibiting both viral and bacterial neuraminidases is hypothesized to be therapeutically advantageous.
- [1] Hoffmann, A., et al. (2017). Discovery and Characterization of Diazenylaryl Sulfonic Acids as Inhibitors of Viral and Bacterial Neuraminidases. Frontiers in Microbiology, 8, 205. View Source
